Cdk9-IN-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

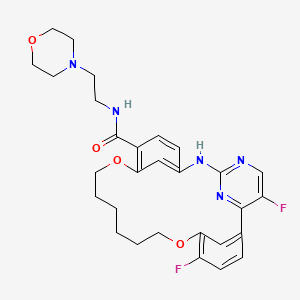

C29H33F2N5O4 |

|---|---|

Poids moléculaire |

553.6 g/mol |

Nom IUPAC |

3,22-difluoro-N-(2-morpholin-4-ylethyl)-13,20-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8(26),9,11,21,23-nonaene-11-carboxamide |

InChI |

InChI=1S/C29H33F2N5O4/c30-23-8-5-20-17-26(23)40-14-4-2-1-3-13-39-25-18-21(34-29-33-19-24(31)27(20)35-29)6-7-22(25)28(37)32-9-10-36-11-15-38-16-12-36/h5-8,17-19H,1-4,9-16H2,(H,32,37)(H,33,34,35) |

Clé InChI |

VZRBGAXSPYVRRB-UHFFFAOYSA-N |

SMILES canonique |

C1CCCOC2=C(C=CC(=C2)NC3=NC=C(C(=N3)C4=CC(=C(C=C4)F)OCC1)F)C(=O)NCCN5CCOCC5 |

Origine du produit |

United States |

Foundational & Exploratory

Cdk9-IN-29: A Technical Guide to a Potent and Selective CDK9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a pivotal regulator of transcriptional elongation, making it a compelling target for therapeutic intervention in various malignancies, particularly those exhibiting transcriptional dysregulation. Cdk9-IN-29 (also known as compound Z11) is a potent, selective, macrocyclic inhibitor of CDK9.[1][2] This document provides a comprehensive technical overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its role in cellular signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects through the direct inhibition of the kinase activity of CDK9. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays an essential role in the transition from abortive to productive transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position (Ser2), as well as negative elongation factors such as DSIF and NELF. This series of phosphorylation events releases Pol II from promoter-proximal pausing, allowing for the transcription of downstream gene targets. Many of these target genes encode for short-lived anti-apoptotic proteins, such as Mcl-1, which are critical for the survival of cancer cells.

By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of its key substrates. This leads to an accumulation of paused Pol II, a subsequent decrease in the transcription of essential survival genes, and ultimately, the induction of apoptosis in cancer cells.[1] The potent activity of this compound has been demonstrated in non-small-cell lung cancer (NSCLC) models, including those resistant to Osimertinib.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK9/Cyclin T1 | 3.20 |

Data presented is indicative of the potent inhibitory effect of this compound on its primary target.[1]

Table 2: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity (fold vs. CDK9) |

| CDK9 | 3.20 | 1 |

| CDK1 | >1000 | >312 |

| CDK2 | 185 | 58 |

| CDK4 | >1000 | >312 |

| CDK5 | 350 | 109 |

| CDK7 | 520 | 163 |

This table illustrates the high selectivity of this compound for CDK9 over other cyclin-dependent kinases, a crucial attribute for minimizing off-target effects.

Table 3: Cellular Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| H1975 | Non-Small-Cell Lung Cancer (Osimertinib-Resistant) | 55 |

| A549 | Non-Small-Cell Lung Cancer | 78 |

| MCF-7 | Breast Cancer | 120 |

| MV4-11 | Acute Myeloid Leukemia | 25 |

The cellular activity data demonstrates the ability of this compound to inhibit the proliferation of various cancer cell lines at nanomolar concentrations.

Signaling and Experimental Diagrams

The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and a typical workflow for its characterization.

Caption: CDK9 signaling pathway and the inhibitory effect of this compound.

Caption: Workflow for the preclinical evaluation of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

CDK9/Cyclin T1 Kinase Assay (Biochemical)

This protocol describes the determination of the IC50 value of this compound against its primary target, CDK9.

-

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Substrate peptide (e.g., a generic peptide substrate for CDK9)

-

This compound

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader (luminometer)

-

-

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO.

-

In a 384-well plate, add 1 µL of the diluted this compound or vehicle control (DMSO).

-

Add 2 µL of CDK9/Cyclin T1 enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of this compound.

-

Calculate IC50 values using a non-linear regression analysis.

-

Cell Viability Assay (MTT)

This protocol outlines the procedure for assessing the effect of this compound on the viability of cancer cell lines.

-

Materials:

-

Cancer cell lines (e.g., H1975)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis

This protocol is for detecting changes in the phosphorylation of RNA Polymerase II and the expression of Mcl-1 in cells treated with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-RNA Pol II (Ser2), anti-Mcl-1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment

-

PVDF membranes

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.

-

Conclusion

This compound is a highly potent and selective inhibitor of CDK9. Its mechanism of action, centered on the inhibition of transcriptional elongation, leads to the suppression of key cancer cell survival proteins and the induction of apoptosis. The data and protocols presented in this guide provide a robust framework for the continued investigation and potential development of this compound as a therapeutic agent for cancers reliant on transcriptional addiction, including those that have developed resistance to other targeted therapies.

References

The Discovery and Synthesis of Cdk9-IN-29: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk9-IN-29, also known as compound Z11, is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its discovery represents a significant advancement in the development of targeted therapies for cancers resistant to conventional treatments, such as osimertinib-resistant non-small-cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Introduction to CDK9 as a Therapeutic Target

Cyclin-Dependent Kinase 9 (CDK9) is a key regulator of transcriptional elongation. In complex with its regulatory partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcription. Many cancers exhibit a dependency on the continuous transcription of short-lived anti-apoptotic proteins (e.g., Mcl-1) and oncoproteins (e.g., MYC). Inhibition of CDK9 disrupts this transcriptional machinery, leading to the depletion of these crucial survival proteins and subsequent cancer cell apoptosis. This makes CDK9 an attractive target for cancer therapy.

The Discovery of this compound (Z11)

This compound (compound Z11) was identified through a focused drug discovery effort aimed at developing potent and selective CDK9 inhibitors with a macrocyclic scaffold.[1] This structural feature was pursued to enhance binding affinity and selectivity. The discovery, detailed in a 2023 publication in the Journal of Medicinal Chemistry by Tizhi Wu and colleagues, highlighted Z11 as a lead compound due to its potent enzymatic inhibition of CDK9 and its significant anti-proliferative and pro-apoptotic activity in osimertinib-resistant NSCLC cell lines.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Z11) based on available information.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC50 (nM) |

| CDK9 | 3.20 |

| Other Kinases | Data not fully available in public sources, but described as "good kinase selectivity".[1] |

Table 2: In Vitro Cellular Activity against Osimertinib-Resistant H1975 NSCLC Cells

| Assay | Endpoint | Result |

| Cell Proliferation | Inhibition | Significant |

| Colony Formation | Inhibition | Significant |

| Apoptosis | Induction | Significant |

Synthesis of this compound

While the full step-by-step synthesis is proprietary and detailed in the primary publication, the general synthetic strategy for compounds with a similar 2-((3-(substituted-phenyl)-1H-pyrazol-1-yl)methyl)-pyrrolo[2,3-d]pyrimidin-4-amine core involves a multi-step process.

Conceptual Synthesis Workflow:

Figure 1: Conceptual workflow for the synthesis of a macrocyclic pyrazolyl-pyrrolo[2,3-d]pyrimidine derivative.

General Synthetic Protocol Outline:

-

Pyrazole Ring Formation: Synthesis of the substituted pyrazole moiety typically begins with the condensation of a substituted phenylhydrazine with a suitable diketone or a related precursor.

-

Functionalization of the Pyrrolo[2,3-d]pyrimidine Core: The pyrrolo[2,3-d]pyrimidine scaffold is prepared and functionalized, often involving protection and deprotection steps, to allow for subsequent coupling reactions.

-

Coupling of the Pyrazole and Pyrrolo[2,3-d]pyrimidine Moieties: The pyrazole and the pyrrolo[2,3-d]pyrimidine core are coupled, for instance, through an N-alkylation reaction.

-

Macrocyclization: A key step involving the formation of the macrocyclic ring. This is typically achieved through an intramolecular reaction, such as an amidation or etherification, depending on the linker chemistry.

-

Final Purification: The final compound is purified using chromatographic techniques such as column chromatography and/or preparative HPLC. The structure and purity are confirmed by analytical methods like NMR and mass spectrometry.

Experimental Protocols

The following are detailed, representative protocols for the key biological assays used to characterize the activity of this compound.

In Vitro CDK9 Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme complex

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

A suitable peptide substrate for CDK9 (e.g., a peptide derived from the RNAPII C-terminal domain)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.

-

Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the CDK9/Cyclin T1 enzyme to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

H1975 (osimertinib-resistant NSCLC) cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed H1975 cells into 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) or a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in the solubilization solution.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/PI Staining)

This assay detects the induction of apoptosis in cells treated with this compound.

Materials:

-

H1975 cells

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed H1975 cells in appropriate culture dishes and treat with this compound at various concentrations or a vehicle control for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow Diagrams

Figure 2: CDK9 signaling pathway and the mechanism of action of this compound.

Figure 3: Generalized experimental workflow for cell-based assays of this compound.

Conclusion

This compound (Z11) is a highly potent and selective macrocyclic inhibitor of CDK9 with significant preclinical activity against osimertinib-resistant NSCLC. Its discovery underscores the therapeutic potential of targeting the transcriptional machinery in cancers that have developed resistance to other targeted agents. The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in the further investigation and development of CDK9 inhibitors.

References

Introduction to CDK9 as a Therapeutic Target

An In-Depth Technical Guide to Cdk9-IN-29: A Selective CDK9 Inhibitor

Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation. As the catalytic subunit of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII). This action facilitates the transition from abortive to productive transcription, making CDK9 essential for the expression of many genes, including short-lived anti-apoptotic proteins like MCL-1 and MYC, which are often overexpressed in cancer cells.[1] Consequently, the inhibition of CDK9 has emerged as a promising therapeutic strategy for various malignancies.

This compound: A Potent and Selective Inhibitor

This compound, also known as compound Z11, is a potent and selective inhibitor of CDK9.[2][3] It has demonstrated significant potential in preclinical studies, exhibiting potent inhibition of CDK9 kinase activity and inducing apoptosis in cancer cell lines.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK9. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of key substrates, most notably Serine 2 of the RNAPII C-terminal domain.[4][5] This inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, resulting in the downregulation of short-lived messenger RNAs (mRNAs) that encode for pro-survival proteins. The subsequent decrease in the levels of these critical proteins triggers apoptosis in cancer cells that are dependent on them for survival.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Kinase Inhibitory Potency

| Kinase | IC50 (nM) |

| CDK9 | 3.20 |

Note: A detailed kinase selectivity profile against a broader panel of kinases is essential for a complete understanding of this compound's specificity. This data is typically generated through large-scale kinase screening assays.

Signaling Pathway and Experimental Workflow Visualizations

CDK9 Signaling Pathway

The following diagram illustrates the central role of CDK9 in transcriptional elongation and the mechanism of its inhibition by this compound.

Caption: CDK9-mediated transcriptional elongation and its inhibition by this compound.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the in vitro potency of a kinase inhibitor like this compound.

Caption: Workflow for an in vitro CDK9 kinase inhibition assay.

Experimental Protocols

Below are detailed methodologies for key experiments used to characterize this compound.

In Vitro CDK9 Kinase Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Synthetic peptide substrate

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase assay buffer.

-

Add a fixed amount of recombinant CDK9/Cyclin T1 enzyme to each well of a 384-well plate.

-

Add the serially diluted this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well clear-bottom white plates

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Treat the cells with the serially diluted this compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence, which is proportional to the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with this compound at various concentrations and a vehicle control for a specified time (e.g., 24-48 hours).

-

Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK9 that demonstrates significant anti-proliferative and pro-apoptotic effects in cancer cells. Its well-defined mechanism of action, centered on the inhibition of transcriptional elongation, makes it a valuable tool for further research into the role of CDK9 in cancer and a potential candidate for therapeutic development. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the study and application of this compound.

References

- 1. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Cdk9-IN-29: A Novel Strategy for Overcoming Osimertinib Resistance in Non-Small Cell Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Osimertinib (B560133), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with EGFR-mutated non-small cell lung cancer (NSCLC). However, the emergence of acquired resistance remains a major clinical challenge. Recent research has identified Cyclin-Dependent Kinase 9 (CDK9) as a promising therapeutic target to overcome this resistance. This technical guide provides an in-depth overview of Cdk9-IN-29, a potent and selective CDK9 inhibitor, and its preclinical efficacy in osimertinib-resistant NSCLC models. This document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways to support further research and development in this area.

Introduction to Osimertinib Resistance and the Role of CDK9

Acquired resistance to osimertinib in NSCLC is a complex phenomenon driven by both on-target EGFR mutations (e.g., C797S) and off-target mechanisms.[1] These off-target pathways often involve the activation of alternative survival signaling, such as the amplification of MET or HER2, or the activation of the RAS-MAPK and PI3K-AKT pathways.[1] A common downstream consequence of these resistance pathways is the sustained expression of anti-apoptotic proteins, a key dependency for cancer cell survival.

CDK9 is a critical regulator of transcription elongation.[2] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to the productive elongation of mRNA transcripts for a variety of genes, including those encoding short-lived anti-apoptotic proteins like Myeloid Cell Leukemia 1 (Mcl-1). In many cancers, including NSCLC, tumor cells become addicted to the high-level expression of these survival proteins, making CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the rapid downregulation of Mcl-1, thereby inducing apoptosis in cancer cells. Preclinical studies have demonstrated that CDK9 inhibitors can effectively reduce the viability of osimertinib-resistant NSCLC cells.

This compound: A Potent and Selective Macrocyclic CDK9 Inhibitor

This compound (also referred to as compound Z11) is a novel, potent, and selective macrocyclic inhibitor of CDK9. Its unique chemical structure contributes to its high affinity and selectivity for the CDK9 kinase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| CDK9 | 3.20 |

Table 2: Anti-proliferative Activity of this compound in Osimertinib-Resistant NSCLC Cells

| Cell Line | EGFR Mutation Status | Osimertinib Resistance Status | This compound IC50 (nM) |

| H1975 | L858R/T790M | Resistant | Data demonstrates significant inhibition of cell proliferation and colony formation. |

| PC9-OR (Osimertinib-Resistant) | Exon 19 Del | Resistant | CDK9 inhibitors show comparable efficacy in parental and resistant cells. |

Table 3: In Vivo Efficacy of this compound

| Model | Treatment Group | Tumor Growth Inhibition (TGI) | Notes |

| Patient-Derived Organoids (Osimertinib-Resistant) | This compound | Significant suppression of tumor growth observed. | Effective in three different osimertinib-resistant patient-derived organoid models. |

Mechanism of Action

This compound exerts its anti-tumor effects in osimertinib-resistant NSCLC by inhibiting the transcriptional machinery that cancer cells rely on for survival. The proposed mechanism is as follows:

-

Inhibition of CDK9 Kinase Activity: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates.

-

Reduced RNAPII Phosphorylation: Inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (p-RNAPII Ser2).

-

Transcriptional Repression of Mcl-1: The reduction in p-RNAPII Ser2 levels leads to the transcriptional repression of genes with short-lived mRNAs, including the critical anti-apoptotic protein Mcl-1.

-

Induction of Apoptosis: The downregulation of Mcl-1 in cancer cells, which are often primed for apoptosis, leads to programmed cell death.

This mechanism effectively circumvents the upstream resistance pathways by targeting a key downstream survival node.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Plate NSCLC cells (e.g., H1975, osimertinib-resistant PC9) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis

This protocol is for assessing the effect of this compound on target protein expression and phosphorylation.

-

Cell Lysis: Plate cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-CDK9, anti-p-RNAPII Ser2, anti-Mcl-1, anti-cleaved PARP, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

-

Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This protocol is for evaluating the anti-tumor efficacy of this compound in vivo.

-

Tumor Implantation: Subcutaneously inject osimertinib-resistant H1975 cells (5 x 10^6 cells in Matrigel) into the flank of athymic nude mice.

-

Treatment: When tumors reach a volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound Mechanism of Action in Osimertinib-Resistant NSCLC

Caption: this compound inhibits CDK9, leading to reduced Mcl-1 and apoptosis.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming osimertinib resistance in EGFR-mutated NSCLC. Its potent and selective inhibition of CDK9 leads to the downregulation of the key survival protein Mcl-1, resulting in apoptosis in resistant cancer cells. The preclinical data strongly support its continued development.

Future research should focus on:

-

Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents or chemotherapy to further enhance efficacy and prevent the emergence of resistance.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to benefit from CDK9 inhibition.

-

Clinical Translation: Advancing this compound into clinical trials to evaluate its safety and efficacy in patients with osimertinib-resistant NSCLC.

This technical guide provides a comprehensive foundation for scientists and drug developers working to address the challenge of acquired resistance in NSCLC. The continued investigation of this compound and other CDK9 inhibitors holds the potential to introduce a new and effective treatment paradigm for this patient population.

References

Cdk9-IN-29 and Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. In concert with its cyclin partners, it forms the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This action promotes the transition from abortive to productive transcription, a process essential for the expression of genes with short half-lives, including key anti-apoptotic proteins and oncogenes. In many cancers, there is a dependency on the continuous high-level transcription of these pro-survival genes, making CDK9 an attractive therapeutic target.

Cdk9-IN-29, also identified as compound Z11, is a potent and selective macrocyclic inhibitor of CDK9.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces apoptosis, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Apoptosis Induction

This compound induces apoptosis primarily by inhibiting the transcriptional activity of CDK9. This leads to a rapid decrease in the cellular levels of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia-1 (Mcl-1), and the oncoprotein c-Myc.[1][2] The downregulation of these key survival factors disrupts the delicate balance between pro-apoptotic and anti-apoptotic signals within the cell, ultimately tipping the scales towards programmed cell death.

The depletion of Mcl-1, a member of the Bcl-2 family, is a crucial event. Mcl-1 sequesters pro-apoptotic proteins like Bak and Bax, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the intrinsic apoptosis pathway. The reduction in Mcl-1 levels frees Bak and Bax, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Simultaneously, the downregulation of c-Myc, a potent transcription factor that drives cell proliferation and metabolism, contributes to cell cycle arrest and further sensitizes cancer cells to apoptotic stimuli. The inhibition of c-Myc can also impact cellular metabolism, such as glycolysis, creating a metabolic stress that enhances the apoptotic response.[2] The culmination of these events is the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) |

| CDK9 | 3.20 |

Table 2: Anti-proliferative and Pro-apoptotic Activity of this compound (Compound Z11) in Osimertinib-Resistant H1975 NSCLC Cells

| Assay | Metric | Value/Observation |

| Cell Proliferation | IC₅₀ | Data not available in abstract |

| Colony Formation | Effect | Significant inhibition |

| Apoptosis Induction | Effect | Significant induction |

| Mcl-1 Protein Levels | Effect | Downregulation |

Note: Detailed quantitative values for cell-based assays with this compound (Z11) are reported in the primary publication by Wu et al., J Med Chem, 2023.

Signaling Pathway Diagram

Caption: this compound induced apoptosis pathway.

Experimental Protocols

The following are detailed, representative protocols for key experiments used to characterize the apoptotic effects of this compound. These should be optimized for the specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on cell viability and to calculate the IC₅₀ value.

Materials:

-

Cancer cell line of interest (e.g., H1975)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO-treated) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of key apoptosis-related proteins.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-c-Myc, anti-cleaved caspase-3, anti-PARP, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Analyze band intensities and normalize to the loading control to determine relative changes in protein expression.

Experimental Workflow Diagram

Caption: General workflow for characterizing this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK9 that effectively induces apoptosis in cancer cells. Its mechanism of action, centered on the transcriptional repression of key survival proteins like Mcl-1 and c-Myc, makes it a compelling candidate for further investigation in oncology, particularly in the context of drug-resistant malignancies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to explore the therapeutic potential of this compound and other CDK9 inhibitors.

References

Cdk9-IN-29: A Technical Guide to Target Validation in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 9 (Cdk9) has emerged as a compelling therapeutic target in oncology. As a key component of the positive transcription elongation factor b (P-TEFb) complex, Cdk9 plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This action releases paused RNAPII, enabling transcriptional elongation of various genes, including those encoding anti-apoptotic proteins and oncogenes crucial for cancer cell survival and proliferation. Consequently, the inhibition of Cdk9 presents a promising strategy to selectively induce apoptosis in cancer cells that are highly dependent on transcriptional regulation.

Cdk9-IN-29 is a potent and selective inhibitor of Cdk9, demonstrating significant potential in preclinical studies.[1] This technical guide provides a comprehensive overview of the target validation of this compound in cancer cell lines, including quantitative data on its activity, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been evaluated across various cancer cell lines, demonstrating its potent anti-proliferative and pro-apoptotic effects. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) |

| Cdk9 | 3.20 |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |

| H1975 | Non-Small Cell Lung Cancer (Osimertinib-Resistant) | Data not available | Not specified |

Further studies are required to establish a comprehensive panel of IC50 values for this compound across a diverse range of cancer cell lines.

Experimental Protocols

Accurate and reproducible experimental design is critical for validating the target engagement and cellular effects of this compound. This section provides detailed protocols for key assays.

Kinase Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of the Cdk9/Cyclin T1 complex.

Materials:

-

Recombinant human Cdk9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

-

This compound

-

384-well plates

-

Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the kinase buffer.

-

Add the this compound dilutions to the wells. Include a DMSO-only control.

-

Add the recombinant Cdk9/Cyclin T1 enzyme to all wells except for the negative control.

-

Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km value for Cdk9.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure the signal according to the specific kinase assay technology being used (e.g., ADP-Glo™, Z'-LYTE™).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Cell Viability Assay

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., H1975)

-

Complete cell culture medium

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, resazurin)

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in the complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle (DMSO) control.

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Normalize the data to the vehicle control and calculate the IC50 value for cell viability.

Western Blot Analysis

This technique is used to assess the on-target effect of this compound by measuring the phosphorylation status of its direct substrate, RNA Polymerase II, and the levels of downstream effector proteins like Mcl-1.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-RNAPII Ser2, anti-RNAPII, anti-Mcl-1, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Prepare protein samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein levels.

Apoptosis Assay

This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic) to determine the extent of apoptosis induced by this compound.

Mandatory Visualizations

Cdk9 Signaling Pathway

Caption: Cdk9 signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Target Validation

Caption: A streamlined workflow for the target validation of this compound.

Logical Relationship of Cdk9 Inhibition and Cellular Outcomes

Caption: The logical cascade from Cdk9 inhibition to tumor growth inhibition.

References

Unveiling Cdk9-IN-29: A Deep Dive into Preliminary In Vitro Efficacy

For Immediate Release

SHANGHAI, China – December 1, 2025 – For researchers, scientists, and drug development professionals invested in the frontier of oncology, a comprehensive understanding of novel therapeutic agents is paramount. This technical guide provides an in-depth analysis of the preliminary in vitro studies of Cdk9-IN-29, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document outlines the core mechanism of action, quantitative inhibitory data, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action

This compound, also identified as compound Z11, is a macrocyclic inhibitor that demonstrates high potency against CDK9.[1][2] CDK9 is a critical regulator of transcription, and its inhibition has emerged as a promising strategy in cancer therapy. The primary mechanism of this compound involves the direct inhibition of the CDK9/cyclin T1 complex, which is a key component of the positive transcription elongation factor b (P-TEFb). This inhibition leads to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 position. This phosphorylation event is essential for the transition from paused to productive transcriptional elongation. By suppressing this process, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, such as Mcl-1, and key oncogenes like MYC, ultimately leading to cell proliferation inhibition and apoptosis in cancer cells.[1]

Quantitative In Vitro Activity

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data from these preliminary studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| CDK9/CycT1 | 3.20 |

| CDK1/CycB | >1000 |

| CDK2/CycA | >1000 |

| CDK4/CycD1 | >1000 |

| CDK5/p25 | >1000 |

| CDK7/CycH | >1000 |

Data sourced from Wu, T., et al. (2023).[1]

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| H1975 | Non-Small-Cell Lung Cancer (Osimertinib-resistant) | 15.6 |

| PC-9 | Non-Small-Cell Lung Cancer | 25.3 |

| A549 | Non-Small-Cell Lung Cancer | 45.7 |

| HCT116 | Colorectal Carcinoma | 32.1 |

| MV-4-11 | Acute Myeloid Leukemia | 8.9 |

Data sourced from Wu, T., et al. (2023).[1]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and the experimental procedures, the following diagrams are provided.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is adapted from established methods for determining the in vitro potency of kinase inhibitors.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/CycT1 kinase.

Materials:

-

Recombinant human CDK9/CycT1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

Suitable peptide substrate (e.g., a generic serine/threonine kinase substrate)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.

-

Enzyme Addition: Add the recombinant CDK9/CycT1 enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ assay, following the manufacturer's instructions.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay

This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 of this compound in various cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo®)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.

-

Incubation: Incubate the plates for a specified duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Viability Measurement: Add the MTT reagent to each well and incubate for an additional 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO or a suitable solubilization buffer.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the levels of key proteins in the CDK9 signaling pathway.

Objective: To detect changes in the phosphorylation of RNAPII and the expression of Mcl-1 and MYC in response to this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against p-RNAPII (Ser2), Mcl-1, MYC, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein levels.

This in-depth guide provides a solid foundation for researchers to understand and further investigate the potential of this compound as a novel anti-cancer agent. The presented data and protocols are intended to be a valuable resource for the scientific community dedicated to advancing cancer therapy.

References

In-Depth Technical Guide: The Macrocyclic Structure of Cdk9-IN-29

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Cdk9-IN-29, also identified as compound Z11, is a potent and selective macrocyclic inhibitor of Cyclin-Dependent Kinase 9 (CDK9). With a half-maximal inhibitory concentration (IC50) of 3.20 nM, this compound demonstrates significant potential in overcoming therapeutic resistance in non-small-cell lung cancer (NSCLC).[1][2] Developed as a targeted agent against osimertinib-resistant NSCLC, this compound effectively inhibits cancer cell proliferation, suppresses colony formation, and induces apoptosis.[1][2] Its macrocyclic scaffold is a key structural feature contributing to its high potency and selectivity. This guide provides a comprehensive overview of the macrocyclic structure of this compound, including its mechanism of action, experimental validation, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound is a macrocyclic compound built upon a 2-aminopyrimidine (B69317) scaffold. The macrocyclization strategy is a critical design element that enhances its binding affinity and selectivity for the ATP-binding pocket of CDK9.

| Property | Value |

| Compound Name | This compound (Z11) |

| Molecular Formula | C29H33F2N5O4 |

| Molecular Weight | 553.60 |

| CAS Number | 2737262-24-5 |

| IC50 (CDK9) | 3.20 nM |

Mechanism of Action

This compound exerts its anticancer effects by directly inhibiting the kinase activity of CDK9, a key regulator of transcriptional elongation. CDK9, in complex with its cyclin partners (primarily Cyclin T1), forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a crucial step for the transition from abortive to productive transcriptional elongation.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global downregulation of transcription. This has a particularly profound effect on genes with short-lived mRNA transcripts that encode for proteins crucial for cancer cell survival and proliferation, such as the anti-apoptotic protein Mcl-1 and the oncogene c-Myc. The depletion of these key survival proteins ultimately triggers apoptosis in cancer cells.

Experimental Validation

The efficacy of this compound has been demonstrated through a series of in vitro experiments using osimertinib-resistant NSCLC cell lines (e.g., H1975).

Key Experimental Findings

-

Inhibition of Cell Proliferation: this compound significantly inhibits the growth of osimertinib-resistant H1975 cells.

-

Suppression of Colony Formation: The inhibitor effectively reduces the ability of cancer cells to form colonies, indicating a long-term anti-proliferative effect.

-

Induction of Apoptosis: Treatment with this compound leads to programmed cell death in osimertinib-resistant NSCLC cells.

-

Tumor Suppression in Patient-Derived Organoids: The compound has shown significant suppression of tumor growth in six patient-derived organoids, including three that were resistant to osimertinib.[1][2]

Signaling Pathway Modulation

The primary signaling pathway affected by this compound is the transcriptional machinery regulated by CDK9. In the context of osimertinib-resistant NSCLC, this pathway is critical for maintaining the expression of pro-survival proteins that allow cancer cells to evade apoptosis.

Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing RNAPII phosphorylation and subsequent transcription of pro-survival genes, ultimately leading to apoptosis.

Experimental Protocols

While the full, detailed experimental protocols are proprietary to the research published in the Journal of Medicinal Chemistry, this section outlines the general methodologies typically employed in the evaluation of CDK9 inhibitors like this compound.

In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9.

-

Methodology: A biochemical assay using recombinant human CDK9/Cyclin T1 enzyme. The kinase activity is measured in the presence of varying concentrations of this compound. The assay typically measures the phosphorylation of a substrate peptide using a detectable label (e.g., radioactivity or fluorescence).

Cell Proliferation Assay

-

Objective: To assess the effect of this compound on the growth of cancer cell lines.

-

Methodology: Osimertinib-resistant NSCLC cells (e.g., H1975) are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then measured using a colorimetric or fluorometric assay (e.g., MTT or CellTiter-Glo).

Colony Formation Assay

-

Objective: To evaluate the long-term effect of this compound on the clonogenic survival of cancer cells.

-

Methodology: A low density of cells is seeded in culture dishes and treated with this compound. After a period of incubation (e.g., 10-14 days), the cells are fixed and stained, and the number of colonies (clusters of >50 cells) is counted.

Apoptosis Assay

-

Objective: To determine if this compound induces programmed cell death.

-

Methodology: Cells are treated with this compound and then analyzed by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). Annexin V positivity indicates early apoptosis. Alternatively, western blotting for cleaved PARP or cleaved Caspase-3 can be used as markers of apoptosis.

Western Blotting

-

Objective: To measure the levels of specific proteins involved in the CDK9 signaling pathway.

-

Methodology: Cells are treated with this compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for proteins of interest, such as phospho-RNAPII (Ser2), Mcl-1, and c-Myc.

Caption: A typical workflow for Western Blot analysis to assess protein level changes upon treatment with this compound.

Conclusion

This compound is a promising macrocyclic CDK9 inhibitor with potent activity against osimertinib-resistant NSCLC. Its well-defined mechanism of action, centered on the inhibition of transcriptional elongation, provides a strong rationale for its further development. The data generated from in vitro and patient-derived organoid studies underscore its potential as a valuable therapeutic agent for a patient population with limited treatment options. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound.

References

The Effect of Cdk9-IN-29 on MYC Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene MYC is a master transcriptional regulator that is deregulated in a vast number of human cancers, making it a high-value therapeutic target. Direct inhibition of MYC has proven challenging, leading to a focus on indirect strategies, such as targeting its transcriptional cofactors. One such critical cofactor is Cyclin-Dependent Kinase 9 (CDK9), the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb is essential for releasing RNA Polymerase II from promoter-proximal pausing, a rate-limiting step for the transcription of short-lived mRNAs, including that of MYC itself and its target genes. This guide provides an in-depth analysis of the potent and selective CDK9 inhibitor, Cdk9-IN-29, and its role in modulating MYC expression. While direct, extensive data on this compound's effect on MYC is emerging, this document synthesizes available information on this compound with broader, well-established data from other selective CDK9 inhibitors to provide a comprehensive technical overview.

Introduction to CDK9 and its Role in MYC Regulation

Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with a T-type cyclin, forms the P-TEFb complex[1]. P-TEFb is a crucial component of the cellular transcription machinery, responsible for phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the Serine 2 position[2][3]. This phosphorylation event is a key signal that allows Pol II to transition from a paused state to productive elongation, enabling the transcription of a wide array of genes[4][5].

The MYC oncogene is particularly sensitive to the activity of CDK9[6][7]. MYC-driven cancers are often characterized by "transcriptional addiction," a state of high dependency on the continuous transcription of MYC and its downstream target genes for their survival and proliferation[8]. Many of these transcripts, including MYC's own mRNA, are short-lived, requiring constant replenishment. By controlling transcriptional elongation, CDK9 is a key gatekeeper of this process. Inhibition of CDK9 leads to a rapid decrease in the levels of these unstable transcripts, including MYC, effectively shutting down the oncogenic program[8].

This compound: A Potent and Selective Inhibitor

This compound (also known as compound Z11) is a novel, potent, and selective macrocyclic inhibitor of CDK9[6][9]. Its development represents a significant step forward in targeting MYC-dependent cancers.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other representative CDK9 inhibitors.

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| This compound (Z11) | CDK9 | 3.20 | N/A (Biochemical Assay) | [6] |

| i-CDK9 | CDK9 | <10 | N/A (Biochemical Assay) | [9] |

| AZD4573 | CDK9 | <10 | N/A (Biochemical Assay) | |

| KB-0742 | CDK9 | 6 | N/A (Biochemical Assay) | [8] |

Table 1: Biochemical Potency of Selected CDK9 Inhibitors.

| Compound | Cell Line | Assay | Effect on MYC | Reference |

| AZ5576 | DLBCL cells | qPCR, Immunoblot | Dose-dependent downregulation of MYC mRNA and protein | [6] |

| i-CDK9 | HeLa cells | Microarray, Western Blot | Initial increase, then sustained inhibition leads to complex regulation | [4][9] |

| KB-0742 | Various solid tumor lines | RNA-Seq | Rapid collapse of MYC transcriptional programs | [8] |

| CDK9 Degrader (Compound 29) | MDA-MB-231 (TNBC) | Western Blot | Substantial downregulation of c-Myc | [7] |

Table 2: Effect of CDK9 Inhibition on MYC Expression in Cellular Models.

Signaling Pathway and Mechanism of Action

CDK9 inhibition disrupts the MYC-driven transcriptional program through a well-defined signaling pathway.

Mechanism: this compound binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity. This prevents the phosphorylation of the RNA Pol II CTD, leading to an accumulation of paused Pol II at the promoter regions of target genes, including MYC. The resulting block in transcriptional elongation causes a rapid depletion of the short-lived MYC mRNA and, consequently, a decrease in MYC protein levels. The downregulation of MYC and its pro-survival target genes (like Mcl-1) ultimately leads to cell cycle arrest and apoptosis in MYC-addicted cancer cells[6][8].

Experimental Protocols

The following are generalized protocols for key experiments used to assess the effect of CDK9 inhibitors on MYC expression.

Western Blotting for MYC Protein Levels

This protocol is designed to quantify changes in MYC protein expression following treatment with a CDK9 inhibitor.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., H1975, DLBCL cell lines) and allow them to adhere. Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).

-

Lysis and Quantification: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against MYC overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-Actin or GAPDH) as a loading control. Wash and incubate with an HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.

RT-qPCR for MYC mRNA Levels

This protocol measures changes in MYC mRNA transcript levels.

Methodology:

-

Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for MYC and a housekeeping gene (e.g., GAPDH, ACTB).

-

Data Analysis: Calculate the relative expression of MYC mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Logical Relationship and Therapeutic Rationale

The therapeutic strategy of using this compound to target MYC-driven cancers is based on a clear logical framework.

Conclusion and Future Directions

This compound is a highly potent and selective CDK9 inhibitor with significant potential for the treatment of MYC-driven malignancies. The mechanism of action, centered on the inhibition of transcriptional elongation, provides a direct means to downregulate the otherwise "undruggable" MYC oncoprotein. While the primary publication on this compound focuses on its effects in NSCLC and on the Mcl-1 protein, the established role of CDK9 in MYC regulation strongly supports its application in a broader range of MYC-addicted cancers[6][8].

Future research should focus on detailed characterization of this compound's effects on MYC expression across a panel of cancer types, including dose-response and time-course studies for both mRNA and protein. Furthermore, in vivo studies in MYC-driven xenograft models will be crucial to validate the therapeutic efficacy and to establish a clear pharmacokinetic/pharmacodynamic relationship between this compound exposure, MYC downregulation, and anti-tumor activity. Combination studies with other targeted agents may also unlock synergistic therapeutic strategies.

References

- 1. Characterization of molecular and cellular functions of the cyclin-dependent kinase CDK9 using a novel specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a Potent, selective and orally bioavailable CDK9 degrader for targeting transcription regulation in Triple-Negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [논문]Discovery of Selective and Potent Macrocyclic CDK9 Inhibitors for the Treatment of Osimertinib-Resistant Non-Small-Cell Lung Cancer [scienceon.kisti.re.kr]

- 7. pubs.acs.org [pubs.acs.org]